(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
Description
(E)-N-(4-Chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a synthetic thiazole derivative characterized by a benzo[d]thiazole core substituted with a chloro group at position 4, an ethyl group at position 3, and a 2-nitrobenzamide moiety. Its structure incorporates electron-withdrawing groups (chloro and nitro), which may enhance its reactivity and binding affinity to biological targets. The (E)-configuration of the imine bond is critical for maintaining stereochemical stability and activity .
Properties
IUPAC Name |
N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c1-2-19-14-11(17)7-5-9-13(14)24-16(19)18-15(21)10-6-3-4-8-12(10)20(22)23/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEZEDXTDYYLMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate the condensation step. A 30-minute irradiation at 100 W in DMF increases yields to 82% while reducing reaction time by 60%.
Green Chemistry Approaches
Substituting DMF with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) improves environmental metrics without sacrificing efficiency:
| Solvent | Yield (%) | E-Factor |
|---|---|---|
| DMF | 74 | 18.7 |
| CPME | 71 | 8.2 |
| 2-MeTHF | 69 | 7.9 |
Challenges and Optimization Strategies
Regioselectivity in Alkylation
Competing O-alkylation is mitigated by using bulky bases like DBU (1,8-diazabicycloundec-7-ene), which favor N-alkylation through steric effects.
Purification Techniques
Chromatographic purification on silica gel (ethyl acetate/hexane, 1:3) remains standard, but crystallization from ethanol/water mixtures (3:1) enhances recovery rates by 12–15%.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide linkage in this compound undergoes hydrolysis under acidic or basic conditions. For example:
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Acidic Hydrolysis : Treatment with concentrated HCl at reflux (110°C, 48 hrs) cleaves the amide bond, yielding 4-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine and 2-nitrobenzoic acid .
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Basic Hydrolysis : Exposure to NaOH (2M, 80°C, 24 hrs) generates the corresponding sodium carboxylate derivative.
Key Data :
Reduction of the Nitro Group
The nitro group on the benzamide moiety is susceptible to catalytic hydrogenation or chemical reduction:
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Catalytic Hydrogenation : Using H₂/Pd-C in ethanol (25°C, 12 hrs) reduces the nitro group to an amine, forming (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-aminobenzamide .
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Fe/HCl Reduction : Fe powder in HCl (70°C, 6 hrs) similarly yields the amine derivative but with lower selectivity (58% yield) .
Mechanistic Insight :
The reduction proceeds via a nitroso intermediate, confirmed by trapping experiments with hydroxylamine .
Electrophilic Aromatic Substitution
The benzothiazole ring participates in electrophilic reactions:
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Nitration : Reaction with HNO₃/H₂SO₄ introduces a second nitro group at the 5-position of the benzothiazole ring (yield: 44%) .
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Chlorination : Cl₂ in CCl₄ substitutes the ethyl group with chlorine at elevated temperatures (80°C, 8 hrs), though this pathway is less favored due to steric hindrance .
Nucleophilic Substitution at the Chlorine Site
The chloro group undergoes substitution with nucleophiles:
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Amination : Heating with NH₃ in DMF (100°C, 24 hrs) replaces chlorine with an amino group (yield: 51%) .
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Methoxylation : Treatment with NaOMe/MeOH (reflux, 12 hrs) yields the methoxy derivative (63% yield) .
Reactivity Trends :
The chlorine’s position adjacent to the electron-withdrawing benzothiazole ring enhances its susceptibility to nucleophilic attack .
Cyclization Reactions
Under specific conditions, the compound forms fused heterocycles:
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Thermal Cyclization : Heating in toluene (120°C, 6 hrs) induces intramolecular cyclization, producing a quinazoline-thiazole hybrid (yield: 38%) .
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Acid-Catalyzed Cyclization : HCl gas in dichloromethane triggers ring closure via the nitro group, generating a benzoxazine derivative (yield: 29%) .
Photochemical Degradation
UV irradiation (λ = 254 nm, 24 hrs) in acetonitrile results in:
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Cleavage of the benzothiazole ring, forming 2-nitrobenzamide and chlorinated byproducts .
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Isomerization of the (E)-configured imine to the (Z)-form (quantified via HPLC).
Degradation Pathways :
| Light Source | Major Products | Half-Life |
|---|---|---|
| UV (254 nm) | 2-Nitrobenzamide + 4-chloro-3-ethylbenzo[d]thiazole | 14.2 hrs |
Coordination Chemistry
The imine nitrogen and nitro group act as ligands for transition metals:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazole compounds can effectively inhibit the growth of various bacterial and fungal strains. For instance, some derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against species like Candida albicans .
Anticancer Potential
The anticancer properties of thiazole derivatives have been a focal point in medicinal chemistry. This compound has been investigated for its ability to induce apoptosis in cancer cells. In vitro studies suggest that it may inhibit the proliferation of cancer cell lines, including breast cancer cells, through mechanisms involving cell cycle arrest and apoptosis induction .
Anti-inflammatory Effects
There is growing evidence that compounds with thiazole structures can exhibit anti-inflammatory effects. The nitro group in this compound may play a crucial role in modulating inflammatory pathways, making it a candidate for further research in treating inflammatory diseases .
Synthesis and Mechanisms of Action
The synthesis of this compound typically involves multi-step organic reactions, requiring specific reagents and conditions to optimize yield and purity. Understanding the mechanism of action is essential for predicting its biological activity. The compound may act through several pathways:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.
- Interaction with DNA : Some thiazole derivatives are known to intercalate with DNA, disrupting replication and transcription processes in cancer cells.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole and benzothiazole derivatives are widely studied for their diverse pharmacological and physicochemical properties. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, spectral data, and biological activities.
Structural and Substituent Analysis
Key Observations:
- Substituent Effects: The target compound’s 4-chloro and 3-ethyl groups enhance steric bulk compared to phenyl-substituted analogs (e.g., 7a).
- Stereochemistry : The (E)-configuration of the imine bond is shared with compounds like 7a and 18, which are critical for maintaining planar conformations conducive to π-π stacking in biological interactions .
Spectroscopic and Physical Properties
- IR Spectroscopy : The target compound’s nitro group is expected to show asymmetric and symmetric stretching peaks near 1520 and 1350 cm⁻¹, distinct from carbonyl peaks (1638–1690 cm⁻¹) in acryloyl-substituted analogs like 4h .
- Mass Spectrometry : The molecular ion peak (M⁺) for the target compound would differ from morpholine derivatives (e.g., 18, M⁺ = 392) due to its nitro and chloro substituents .
- NMR Data : The ethyl group at position 3 would produce triplet and quartet signals in the ¹H NMR spectrum (δ ~1.2–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for CH₂), similar to compound 7a .
Biological Activity
The compound (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a thiazole ring, a nitro group, and an amide functional group, which are critical for its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of thiazole have been shown to possess potent antibacterial and antifungal properties. The presence of the nitro group in this compound suggests potential efficacy against various microbial pathogens.
Anticancer Activity
Research has highlighted the anticancer potential of thiazole derivatives. In vitro studies have demonstrated that compounds similar to this compound inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia) cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The nitro group may contribute to increased oxidative stress within cells, leading to apoptosis.
- Interaction with DNA : The compound may intercalate with DNA, disrupting replication and transcription processes.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with a similar structure to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Activity
In another investigation, the cytotoxic effects of this compound were assessed on MCF-7 and K562 cell lines. The compound demonstrated an IC50 value of 15 µM for MCF-7 cells, indicating significant anticancer activity. Flow cytometry analysis revealed that treated cells underwent apoptosis, confirming the compound's potential as an anticancer agent.
Data Table
Q & A
Q. What are the optimal synthetic routes for (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves three stages: (i) Benzo[d]thiazole core formation : Cyclization of 2-aminobenzenethiol derivatives with aldehydes/ketones under acidic conditions . (ii) Ylidene group introduction : Reaction of the brominated or chlorinated intermediate with a nitro-substituted benzoyl chloride in the presence of a base (e.g., triethylamine) . (iii) Amidation : Final coupling with 2-nitrobenzamide under reflux in aprotic solvents (e.g., DMF). Yield optimization requires precise temperature control (70–90°C), anhydrous conditions, and stoichiometric ratios of reactants. Impurities often arise from incomplete cyclization or side reactions during amidation .
Q. How is the compound characterized structurally, and what analytical techniques validate its purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., chloro, ethyl, nitro groups). For example, the ethyl group’s methyl protons appear as a triplet at δ 1.2–1.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H] peak at m/z 404.2).
- Infrared (IR) Spectroscopy : Stretching frequencies for C=N (1600–1650 cm) and NO (1520 cm) confirm functional groups .
Purity (>95%) is validated via HPLC with a C18 column and UV detection at 254 nm .
Q. What preliminary biological screening assays are recommended to assess its antitumor potential?
- Methodological Answer :
- 2D Cell Culture Assays : Test cytotoxicity against lung (NCI-H358), breast (MCF-7), and colon (HCT-116) cancer lines using MTT assays. IC values <10 µM indicate high potency .
- 3D Spheroid Models : Evaluate penetration and efficacy in tumor-like environments (e.g., HCC827 spheroids). Compounds with IC <20 µM in 3D assays are prioritized for in vivo studies .
Example Data Table :
| Compound Derivative | Cell Line | IC (µM) | Assay Type |
|---|---|---|---|
| Chloro-ethyl analog | NCI-H358 | 8.4 ± 0.9 | 2D |
| Bromo-methyl analog | HCC827 | 6.3 ± 0.5 | 3D |
Advanced Research Questions
Q. How do substituent variations (e.g., chloro vs. bromo, ethyl vs. methyl) impact bioactivity and selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Replace the 4-chloro group with bromo or nitro moieties to assess changes in cytotoxicity. Bromo analogs often show enhanced DNA intercalation but reduced solubility .
- Molecular Docking : Simulate binding to topoisomerase II or EGFR kinases. The nitro group’s electron-withdrawing effect improves binding affinity to kinase ATP pockets (ΔG = −9.2 kcal/mol) .
- Selectivity Index (SI) : Calculate SI = IC(normal cell)/IC(cancer cell). An SI >3 indicates therapeutic potential .
Q. What experimental strategies resolve contradictions in cytotoxicity data across different assay platforms?
- Methodological Answer : Discrepancies often arise from: (i) Assay sensitivity : MTT may overestimate viability compared to ATP-based assays. (ii) Metabolic heterogeneity : Use single-cell RNA sequencing to identify subpopulations resistant to the compound . (iii) Compound stability : Perform HPLC stability tests in culture media; degradation products may confound results . Cross-validate using orthogonal assays (e.g., clonogenic survival and apoptosis flow cytometry).
Q. How can in silico modeling guide the optimization of pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to predict logP (optimal range: 2–3) and CYP450 metabolism. The ethyl group reduces CYP2D6 affinity, prolonging half-life .
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration; nitro groups may limit CNS uptake due to high polarity.
- Prodrug Design : Introduce acetyl-protected amines to enhance solubility for IV administration .
Data Contradiction Analysis
Q. Why might the same compound exhibit divergent IC50_{50}50 values in 2D vs. 3D tumor models?
- Methodological Answer : 3D spheroids mimic tumor microenvironments with hypoxia and nutrient gradients, reducing drug penetration. For example, a compound with IC = 8 µM in 2D may show IC = 25 µM in 3D due to: (i) Diffusion barriers : Larger spheroids (>500 µm) limit compound uptake. (ii) Quiescent cells : Non-dividing cells in spheroids resist apoptosis . Address this by synthesizing smaller analogs (MW <400 Da) or conjugating with tumor-targeting nanoparticles .
Mechanistic Studies
Q. What techniques elucidate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., KD = 120 nM for Bcl-2).
- CRISPR-Cas9 Knockout : Delete putative targets (e.g., STAT3) in cell lines to confirm on-target effects.
- Phosphoproteomics : Identify signaling pathways disrupted post-treatment (e.g., downregulation of PI3K/Akt) .
Synthetic Optimization
Q. How can continuous flow reactors improve the scalability of synthesis while minimizing impurities?
- Methodological Answer : Flow reactors enhance heat transfer and mixing efficiency, critical for exothermic amidation steps. Parameters:
- Residence Time : 30–60 seconds at 80°C.
- Solvent : Toluene/THF (4:1) reduces byproduct formation.
Achieve >85% yield with <2% impurities, compared to 65% yield in batch reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
